



Application Notes and Protocols for PF-04217903 Administration in Mice

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Compound of Interest		
Compound Name:	PF-04217903	
Cat. No.:	B1684695	Get Quote

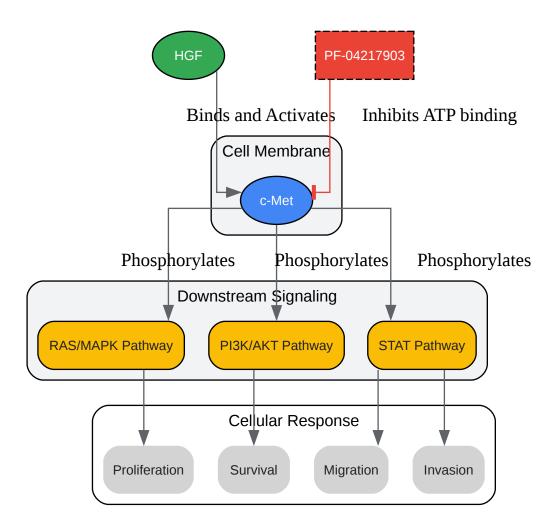
These application notes provide detailed protocols for the preparation and administration of **PF-04217903** to mice for research purposes, particularly in the context of oncology and pharmacology studies. The following information is intended for researchers, scientists, and drug development professionals.

Overview of PF-04217903

PF-04217903 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[1][2] It has demonstrated significant anti-tumor and anti-angiogenic properties in various preclinical models.[1] This document outlines the established dosages and administration methods for the effective use of **PF-04217903** in mouse models, based on published research.

The primary mechanism of action for **PF-04217903** involves the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways responsible for cell growth, proliferation, survival, and invasion.[1]





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Figure 1: c-Met Signaling Pathway and Inhibition by PF-04217903.

Dosage and Administration Data

The following tables summarize the quantitative data for **PF-04217903** dosage and administration in various mouse xenograft models.

Table 1: Oral Administration of PF-04217903 in Mouse Xenograft Models



Mouse Model	Tumor Cell Line	Dosage (mg/kg)	Dosing Schedule	Duration	Key Findings
Athymic Nude Mice	GTL-16 (Gastric Carcinoma)	1, 3, 10, 30	Daily	16 days	Dose-dependent tumor growth inhibition correlated with c-Met phosphorylati on inhibition. [3][4]
Athymic Nude Mice	U87MG (Glioblastoma)	5, 15, 50	Daily	10 days	Dose-dependent inhibition of tumor growth.
Athymic Nude Mice	U87MG (Glioblastoma)	5, 15, 50	Daily	3 days	Dose-dependent inhibition of c-Met, Gab-1, Erk1/2, and AKT phosphorylati on; induction of apoptosis.
Athymic Nude Mice	HT29 (Colon Carcinoma)	25	Daily	Not Specified	40% tumor growth inhibition as a single agent.
Athymic Nude Mice	SW620 (Colon Carcinoma)	25	Daily	25 days	Significant tumor growth inhibition.[5]



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Athymic Nude Mice	Colo205 (Colon Carcinoma)	25	Daily	Not Specified	Significant tumor growth inhibition.[5]
Athymic Nude Mice	MDA-MB-231 (Breast Cancer)	25	Daily	Not Specified	Significant tumor growth inhibition.[5]
Athymic Nude Mice	H292 (Lung Carcinoma)	25	Daily	Not Specified	Significant tumor growth inhibition.[5]
Wild-Type Mice	B16F10 (Melanoma)	40	Daily	2 weeks	Decreased tumor weight and volume by 36% and 54%, respectively. [2]

Table 2: Subcutaneous Administration of PF-04217903

Mouse Model	Tumor Cell Line	Dosage	Dosing Method	Duration	Key Findings
Athymic Nude Mice	GTL-16 (Gastric Carcinoma)	Not specified	Mini Alzet- pump	14 days	Inhibition of tumor growth. [5]

Experimental Protocols Materials and Reagents

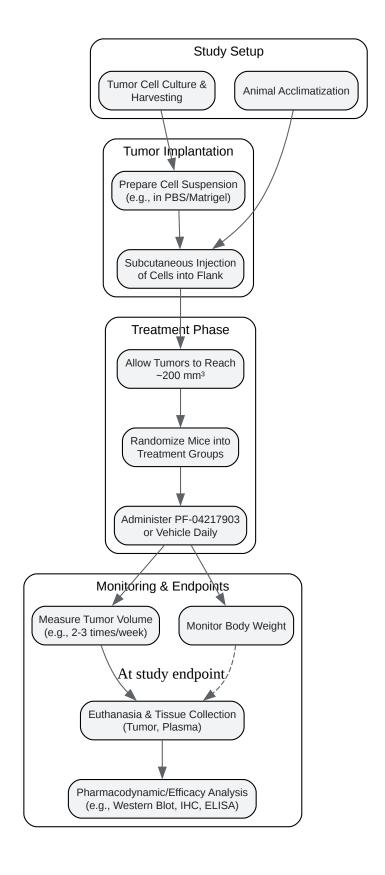
- PF-04217903 (or PF-04217903 mesylate)
- Vehicle: 0.5% Methylcellulose in sterile water
- Athymic nude mice (nu/nu) or other appropriate strain



- Tumor cells for implantation (e.g., GTL-16, U87MG)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional, for subcutaneous tumor cell implantation)
- Oral gavage needles
- Subcutaneous infusion pumps (e.g., Alzet)
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Syringes and needles

Experimental Workflow for Xenograft Studies





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Figure 2: General Experimental Workflow for **PF-04217903** Efficacy Studies in Xenograft Mouse Models.

Protocol for Oral Administration

- Preparation of **PF-04217903** Formulation:
 - Prepare a suspension of PF-04217903 in 0.5% methylcellulose.
 - The concentration of the suspension should be calculated based on the desired dose (mg/kg) and the average weight of the mice, assuming a standard oral gavage volume (e.g., 100 μL or 200 μL).
- Tumor Cell Implantation:
 - Harvest cultured tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take-rate.
 - Subcutaneously inject the cell suspension into the flank of each mouse.[5]
- Tumor Growth and Treatment Initiation:
 - Allow the tumors to grow to a palpable size, typically around 150-250 mm³.[5]
 - Measure tumor dimensions with calipers and calculate the volume (Volume = 0.5 x Length x Width²).
 - Randomize mice into treatment and vehicle control groups.
- Drug Administration:
 - Administer the prepared PF-04217903 suspension or vehicle alone to the respective groups via oral gavage.[5]
 - The dosing is typically performed once daily (QD).[5]
- Monitoring and Endpoint Analysis:
 - Monitor tumor growth by measuring tumor volume 2-3 times per week.



- Monitor the general health and body weight of the mice.
- At the end of the treatment period, euthanize the mice and collect tumors and blood/plasma for pharmacodynamic and pharmacokinetic analyses.[5]
- Analyses can include ELISA for c-Met phosphorylation, Western blotting for downstream signaling proteins, and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[5]

Protocol for Subcutaneous Administration via Minipump

- Pump Preparation:
 - Fill osmotic minipumps (e.g., Alzet) with the appropriate concentration of PF-04217903
 solution according to the manufacturer's instructions to deliver the desired daily dose.
- Pump Implantation:
 - Anesthetize the mice.
 - Surgically implant the minipumps subcutaneously, typically in the dorsal region.
- Post-Operative Care and Monitoring:
 - Provide appropriate post-operative care, including analgesics.
 - Monitor the mice for recovery and any signs of distress.
 - Follow the monitoring and endpoint analysis steps as outlined in the oral administration protocol.

Pharmacodynamic and Efficacy Assessment

- Inhibition of c-Met Phosphorylation: Tumor lysates can be analyzed by ELISA or Western blot to quantify the reduction in phosphorylated c-Met levels.[5]
- Downstream Signaling: Assess the phosphorylation status of key downstream effectors such as AKT, ERK1/2, and Gab-1.[3][4]



- Tumor Growth Inhibition (TGI): Calculate TGI based on the differences in tumor volume between the treated and control groups.
- Anti-angiogenic Effects: Serum levels of pro-angiogenic factors like VEGFA and IL-8 can be measured by ELISA.[5]
- Cell Proliferation and Apoptosis: Tumor sections can be stained for Ki67 (proliferation) and cleaved caspase-3 (apoptosis) to assess the cellular effects of the treatment.[5]

Safety and Handling

- Follow all institutional guidelines for the safe handling of chemical compounds and animal research.
- Use appropriate personal protective equipment (PPE) when handling PF-04217903.
- All animal procedures should be performed under an approved animal care and use protocol.

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